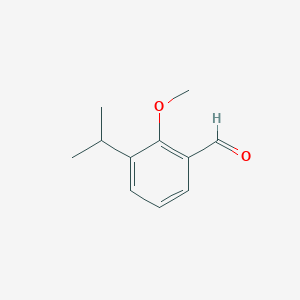
3-Isopropyl-2-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2-methoxybenzaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by the presence of an isopropyl group and a methoxy group attached to a benzene ring, with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 3-isopropylphenol, the methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The aldehyde group can then be introduced through formylation reactions such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 .
Industrial Production Methods: Industrial production of substituted benzaldehydes often involves catalytic processes that ensure high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropyl-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and isopropyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 3-Isopropyl-2-methoxybenzoic acid
Reduction: 3-Isopropyl-2-methoxybenzyl alcohol
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-2-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
3-Isopropylbenzaldehyde: Lacks the methoxy group, which affects its reactivity and applications.
2-Methoxybenzaldehyde: Lacks the isopropyl group, leading to different chemical properties and uses.
3-Isopropyl-4-methoxybenzaldehyde: The position of the methoxy group changes, influencing its chemical behavior.
Eigenschaften
CAS-Nummer |
91969-75-4 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-methoxy-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-6-4-5-9(7-12)11(10)13-3/h4-8H,1-3H3 |
InChI-Schlüssel |
KQIJCVWLKXUQTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC(=C1OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)
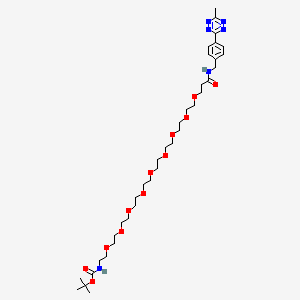
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate](/img/structure/B14054031.png)


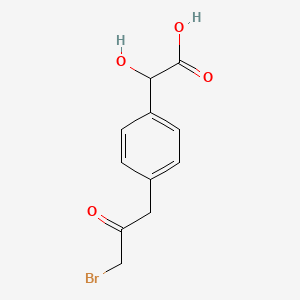
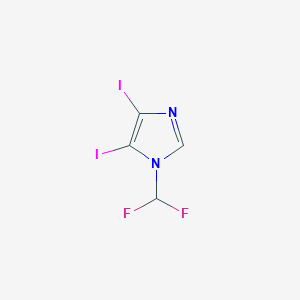


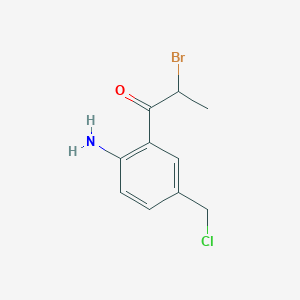
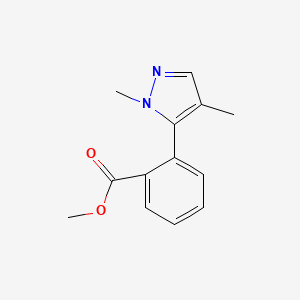
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)
![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)

